4-bromo-N-(2,5-diethoxyphenyl)benzenesulfonamide
Description
Overview of Benzenesulfonamide (B165840) Functional Groups in Organic and Medicinal Chemistry Research
The benzenesulfonamide functional group is a cornerstone in drug design and development. Chemically, the sulfonamide group (-SO₂NH-) attached to a benzene (B151609) ring is a versatile pharmacophore—a molecular feature responsible for a drug's pharmacological activity. Its unique electronic properties and its ability to act as a stable, non-hydrolyzable mimic of a peptide bond have made it a privileged scaffold in medicinal chemistry. The nitrogen and oxygen atoms of the sulfonamide can participate in crucial hydrogen bonding interactions with biological targets such as enzymes and receptors, anchoring the molecule in the target's active site.
This structural motif is present in a wide array of drugs with diverse therapeutic applications. These include antibacterial agents, diuretics, anticonvulsants, anti-inflammatory drugs, and anticancer therapies. A significant area of research focuses on benzenesulfonamide derivatives as inhibitors of the enzyme carbonic anhydrase, which is involved in various physiological processes. The versatility of the benzenesulfonamide core allows for synthetic modification at two primary locations: the benzene ring and the sulfonamide nitrogen. This enables chemists to fine-tune the molecule's steric, electronic, and pharmacokinetic properties to enhance potency, selectivity, and drug-like characteristics.
Historical Context and Evolution of Research on Substituted Benzenesulfonamides
The journey of benzenesulfonamides in medicine began in the 1930s with the groundbreaking discovery of the antibacterial properties of Prontosil, a precursor to the first class of synthetic antibacterial drugs known as "sulfa drugs." This discovery marked a revolutionary moment in medicine, providing the first effective treatments against systemic bacterial infections before the advent of penicillin. The active agent, sulfanilamide, was found to work by inhibiting a bacterial enzyme essential for folic acid synthesis, a pathway not present in humans.
This initial success spurred decades of research into substituted benzenesulfonamides. Scientists quickly learned that modifying the core structure could lead to compounds with entirely different biological activities. This evolution in research expanded the therapeutic reach of sulfonamides far beyond antimicrobials. Key developments include:
Diuretics: The development of carbonic anhydrase inhibitors like acetazolamide (B1664987) led to a new class of diuretics for treating glaucoma and edema.
Antidiabetic Agents: The sulfonylureas, a major class of oral hypoglycemic agents for treating type 2 diabetes, are benzenesulfonamide derivatives.
Anti-inflammatory Drugs: The discovery of celecoxib, a selective COX-2 inhibitor, showcased the potential of diaryl-substituted sulfonamides in treating inflammation and pain with a potentially improved gastrointestinal safety profile compared to older non-steroidal anti-inflammatory drugs (NSAIDs).
Anticancer and Antiviral Agents: More recent research has focused on benzenesulfonamides that can inhibit protein kinases, proteases, or tubulin polymerization, showing promise as anticancer and antiviral agents. nih.gov
This progression from simple antibacterial agents to highly specific enzyme inhibitors illustrates the enduring importance and adaptability of the substituted benzenesulfonamide scaffold in addressing a wide range of human diseases.
Positioning of 4-bromo-N-(2,5-diethoxyphenyl)benzenesulfonamide within Current Chemical Biology and Drug Discovery Research
While the broader class of benzenesulfonamides is extensively studied, specific academic research on this compound is not widely available in public literature. Consequently, its positioning in the current research landscape is best understood by analyzing its structural components and inferring its potential applications based on the activities of analogous compounds.
The molecule can be deconstructed into two key moieties: the 4-bromobenzenesulfonamide (B1198654) core and the N-(2,5-diethoxyphenyl) substituent.
The 4-bromobenzenesulfonamide Core: The bromine atom at the 4-position of the benzene ring is a significant feature. Halogens, particularly bromine, are commonly incorporated into drug candidates to modulate their lipophilicity and metabolic stability. Furthermore, the bromine atom can serve as a synthetic handle for further chemical modifications through reactions like palladium-catalyzed cross-coupling, allowing for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies. This makes the 4-bromobenzenesulfonamide scaffold a valuable starting point for drug discovery campaigns.
The N-(2,5-diethoxyphenyl) Substituent: The group attached to the sulfonamide nitrogen plays a crucial role in determining the molecule's interaction with its biological target. The 2,5-diethoxy substitution pattern creates a distinct steric and electronic profile on the second phenyl ring. While diethoxy groups are less common than dimethoxy groups in published research, the related 2,5-dimethoxyphenyl moiety is found in compounds targeting various biological systems. For instance, N-(2,5-dimethoxyphenyl)-4-nitrobenzenesulfonamide has been studied as an intermediate in the synthesis of β-3-adrenergic receptor agonists. nih.gov Additionally, compounds featuring a 4-bromo-2,5-dimethoxyphenyl group have shown potent cytotoxic activity against human tumor cell lines by inhibiting tubulin polymerization. nih.gov
Given these features, this compound is likely positioned within the realm of exploratory chemistry and drug discovery. It represents a unique point in chemical space that could be synthesized as part of a larger library of compounds for screening against various biological targets, such as protein kinases, carbonic anhydrases, or serotonin (B10506) receptors. acs.orgnih.gov Its value lies not in a currently known biological activity, but in its potential as a novel probe or lead compound for identifying new therapeutic agents.
Below are the calculated chemical properties for this compound.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈BrNO₃S |
| Molecular Weight | 400.29 g/mol |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 5 |
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-N-(2,5-diethoxyphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO4S/c1-3-21-13-7-10-16(22-4-2)15(11-13)18-23(19,20)14-8-5-12(17)6-9-14/h5-11,18H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPRCPPHQJLXBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)NS(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Bromo N 2,5 Diethoxyphenyl Benzenesulfonamide and Analogous Derivatives
Classical Synthetic Approaches to Sulfonamide Bond Formation
The traditional and most widely employed method for constructing the sulfonamide linkage involves the reaction between a sulfonyl chloride and an amine. This approach is versatile and can be adapted for a wide range of substrates.
Reaction of Sulfonyl Chlorides with Primary and Secondary Amines
The quintessential method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. rsc.orgcbijournal.com This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. For the specific synthesis of 4-bromo-N-(2,5-diethoxyphenyl)benzenesulfonamide, this would involve the reaction of 4-bromobenzenesulfonyl chloride with 2,5-diethoxyaniline (B165579).
The reaction is generally performed in an aprotic solvent, and various organic or inorganic bases can be employed. cbijournal.com Studies have shown that even in aqueous media, high conversions to sulfonamides can be achieved, particularly at high pH. cdnsciencepub.com The reactivity of the amine is a crucial factor, with primary amines generally reacting more readily than secondary amines due to steric hindrance and differences in nucleophilicity. rsc.org Microwave-assisted sulfonylation has also been reported to accelerate this reaction, leading to good to excellent yields in shorter reaction times. rsc.org
A variety of amines, including alkyl, aryl, and cyclic derivatives, can be successfully converted into sulfonamides using this method. organic-chemistry.org The reaction conditions can often be tuned to be mild, making it compatible with a range of functional groups.
Sulfonylation and N-Alkylation Strategies in Benzenesulfonamide (B165840) Synthesis
Beyond the direct formation of the sulfonamide bond, further diversification of benzenesulfonamide derivatives can be achieved through sulfonylation and N-alkylation strategies. Sulfonylation involves the introduction of the sulfonyl group onto a molecule, which is exemplified by the reaction of sulfonyl chlorides with amines.
N-alkylation of a pre-formed sulfonamide provides another route to introduce structural diversity. This can be achieved by reacting the sulfonamide with an alkyl halide in the presence of a base. More advanced and environmentally benign methods utilize alcohols as alkylating agents through a "borrowing hydrogen" strategy. This approach, often catalyzed by transition metals like manganese or iridium, generates water as the only byproduct. researchgate.netionike.comacs.org A variety of aryl and alkyl sulfonamides can undergo mono-N-alkylation in excellent yields using this method. acs.org
Modern and Advanced Synthetic Transformations for Benzenesulfonamide Derivatives
In recent years, significant efforts have been directed towards developing more efficient, versatile, and sustainable methods for the synthesis of benzenesulfonamide derivatives. These modern approaches often utilize transition metal catalysis, oxidative transformations, and electrochemical methods.
Transition Metal-Catalyzed Coupling Reactions for N-Arylation (e.g., Pd-catalyzed)
Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-nitrogen bonds, including the N-arylation of sulfonamides. Palladium- and copper-based catalytic systems are most commonly employed for this purpose. These methods offer a direct route to N-aryl sulfonamides, which can be challenging to synthesize via classical methods, especially with less nucleophilic anilines. researchgate.netnih.gov
Copper-catalyzed N-arylation of sulfonamides with aryl halides (iodides, bromides, and even chlorides) has been extensively studied. nih.govresearchgate.net These reactions often employ a ligand to facilitate the coupling process. Similarly, palladium-catalyzed N-arylation of sulfonamides provides an efficient route to N,N-diarylsulfonamides. organic-chemistry.org These catalytic methods are attractive as they often proceed under milder conditions and with a broader substrate scope compared to traditional approaches. researchgate.net
Visible light-mediated, catalyst-free arylation of sulfonamides with boronic acids has also been reported as a novel strategy. nih.gov
Oxidative Conversion of Thiol Derivatives to Sulfonamides
An alternative to using pre-formed sulfonyl chlorides is the in-situ generation of a reactive sulfonyl intermediate from more readily available starting materials like thiols. The oxidative conversion of thiols to sulfonamides is a valuable strategy that avoids the handling of moisture-sensitive sulfonyl chlorides.
Several methods have been developed for this transformation. One approach involves the oxidative chlorination of thiols to form sulfonyl chlorides in situ, which then react with an amine to yield the sulfonamide. organic-chemistry.orgacs.org Reagent systems such as hydrogen peroxide in combination with thionyl chloride have been shown to be highly effective for this purpose, allowing for a one-pot synthesis of sulfonamides from thiols. organic-chemistry.orgacs.orgresearchgate.net Another method involves the oxidative coupling of thiols and amines mediated by reagents like phenyltrimethylammonium (B184261) tribromide. cbijournal.com
These oxidative methods are often characterized by mild reaction conditions, short reaction times, and good to excellent yields.
Electrochemical Synthetic Pathways for Sulfonamide Derivatives
Electrochemical synthesis has gained traction as a green and sustainable alternative to conventional synthetic methods. In the context of sulfonamide synthesis, electrochemistry offers novel pathways that avoid the use of harsh reagents and stoichiometric oxidants.
One innovative electrochemical approach enables the direct synthesis of sulfonamides from (hetero)arenes, sulfur dioxide (SO₂), and amines. nih.govnih.gov This method proceeds via an electrochemical C-H activation, where an in-situ formed amidosulfinate acts as both a nucleophile and a supporting electrolyte. nih.gov This process is highly atom-economical and utilizes inexpensive electricity as a "green" oxidant. nih.gov
Another electrochemical strategy involves the oxidative coupling of thiols and amines. nih.gov This transformation is driven entirely by electricity and does not require any sacrificial reagents or additional catalysts, with hydrogen gas being the only byproduct. nih.gov These electrochemical methods represent a significant advancement in the sustainable synthesis of sulfonamides.
Copper and Visible Light-Mediated S(O)₂–N Coupling Reactions
The formation of the S(O)₂–N bond is a critical step in the synthesis of sulfonamides. Recent advancements in photoredox catalysis have opened new avenues for C-N bond formation under mild conditions. While direct copper and visible light-mediated coupling for the synthesis of N-aryl sulfonamides from pre-formed sulfonamides and anilines is an emerging area, related methodologies provide a foundation for this approach.
One relevant study details a dual copper and visible light-catalyzed S(O)₂–N coupling between phenylsulfinic acid derivatives and aryl azides. researchgate.net This process, while starting from different precursors, demonstrates the feasibility of forming the sulfonamide bond under redox-neutral conditions, which is a departure from traditional nucleophilic substitution reactions. The mechanism is proposed to involve the generation of a triplet nitrene from the aryl azide (B81097) upon visible light irradiation, which then couples with a sulfonyl radical generated in situ.
Another approach in this domain involves the visible-light-assisted, copper-catalyzed sulfonylation of aryl halides with sulfinates, leading to the formation of organosulfones. acs.orgnih.gov Although this method forms a C-S bond rather than an S-N bond, it highlights the synergy between copper catalysis and visible light in activating sulfur-containing compounds.
Furthermore, photocatalyst-free, visible-light-mediated copper-catalyzed S-arylation of sulfenamides has been reported. chemrxiv.orgnih.gov This reaction proceeds through the formation of an electron donor-acceptor (EDA) complex between the sulfenamide (B3320178) and an arylthianthrenium salt under basic conditions. While this method is focused on S-arylation, it underscores the potential of visible light to mediate copper-catalyzed cross-coupling reactions involving sulfur-nitrogen containing compounds.
These related methodologies suggest a promising future for the direct, copper-catalyzed, and visible light-mediated synthesis of N-aryl sulfonamides. A hypothetical reaction scheme based on these principles for the synthesis of this compound would involve the coupling of 4-bromobenzenesulfonamide (B1198654) with a suitable 2,5-diethoxyphenyl precursor under copper catalysis and visible light irradiation. Further research is needed to establish a specific and optimized protocol for this transformation.
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and enhancing product purity. This technology is particularly well-suited for the synthesis of sulfonamides.
A general and efficient microwave-assisted protocol for the synthesis of N-substituted benzenesulfonamides involves the reaction of a substituted benzenesulfonyl chloride with a primary or secondary amine. In a typical procedure, the benzenesulfonyl chloride and the amine are mixed in a suitable solvent, often in the presence of a base to neutralize the HCl generated during the reaction. The reaction mixture is then subjected to microwave irradiation at a specific temperature and for a short duration.
For the synthesis of this compound, a representative microwave-assisted protocol would be as follows:
| Reactant 1 | Reactant 2 | Solvent | Base | Microwave Conditions | Yield |
|---|---|---|---|---|---|
| 4-bromobenzenesulfonyl chloride | 2,5-diethoxyaniline | Pyridine or DMF | Pyridine (serves as solvent and base) or an external base like triethylamine | 120-150°C, 10-30 minutes | High (typically >80%) |
The use of microwave irradiation significantly reduces the reaction time compared to conventional heating methods, which often require several hours of refluxing. researchgate.netresearchgate.net The rapid and uniform heating provided by microwaves leads to faster reaction kinetics and often cleaner reaction profiles with fewer byproducts.
Strategic Preparation of Substituted Phenyl and Benzenesulfonyl Chloride Precursors
The successful synthesis of the target sulfonamide relies on the efficient preparation of its key precursors: 2,5-diethoxyaniline and 4-bromobenzenesulfonyl chloride.
Synthesis of 2,5-diethoxyaniline
2,5-diethoxyaniline can be prepared through a multi-step synthesis starting from 1,4-diethoxybenzene (B87031). A common route involves the nitration of 1,4-diethoxybenzene to form 1,4-diethoxy-2-nitrobenzene (B86752), followed by the reduction of the nitro group to an amine.
Step 1: Nitration of 1,4-diethoxybenzene
1,4-diethoxybenzene is nitrated using a mixture of nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the regioselectivity and prevent over-nitration.
| Starting Material | Reagents | Conditions | Product |
|---|---|---|---|
| 1,4-diethoxybenzene | HNO₃, H₂SO₄ | 0-10°C | 1,4-diethoxy-2-nitrobenzene |
Step 2: Reduction of 1,4-diethoxy-2-nitrobenzene
The nitro group of 1,4-diethoxy-2-nitrobenzene is then reduced to an amino group to yield 2,5-diethoxyaniline. Several reducing agents can be employed for this transformation, with common methods including catalytic hydrogenation (e.g., H₂/Pd-C) or reduction with metals in acidic media (e.g., Sn/HCl or Fe/HCl).
| Starting Material | Reagents | Conditions | Product |
|---|---|---|---|
| 1,4-diethoxy-2-nitrobenzene | H₂, Pd/C or Sn/HCl or Fe/HCl | Room temperature to gentle heating | 2,5-diethoxyaniline |
An analogous procedure for the synthesis of 2,5-dimethoxyaniline (B66101) involves the catalytic hydrogenation of 2,5-dimethoxynitrobenzene in methanol (B129727) using a Pt/C catalyst. researchgate.net This method can be adapted for the synthesis of the diethoxy analogue.
Synthesis of 4-bromobenzenesulfonyl chloride
4-bromobenzenesulfonyl chloride is a key reagent for introducing the 4-bromobenzenesulfonyl group. It is commonly prepared by the chlorosulfonation of bromobenzene (B47551) or by the reaction of 4-bromobenzenesulfonic acid with a chlorinating agent.
A widely used laboratory-scale synthesis involves the treatment of 4-bromobenzenesulfonic acid with thionyl chloride (SOCl₂). This reaction is typically performed under reflux conditions, and an excess of thionyl chloride is often used to ensure complete conversion and to act as a dehydrating agent.
| Starting Material | Reagent | Conditions | Product |
|---|---|---|---|
| 4-bromobenzenesulfonic acid | Thionyl chloride (SOCl₂) | Reflux | 4-bromobenzenesulfonyl chloride |
The resulting 4-bromobenzenesulfonyl chloride is a stable, crystalline solid that can be purified by recrystallization.
Spectroscopic and Structural Characterization of 4 Bromo N 2,5 Diethoxyphenyl Benzenesulfonamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei. For organic molecules, ¹H and ¹³C NMR are fundamental for mapping the carbon-hydrogen framework.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In the ¹H NMR spectrum of 4-bromo-N-(2,5-diethoxyphenyl)benzenesulfonamide, distinct signals would be expected for the aromatic protons on both benzene (B151609) rings, the protons of the two ethoxy groups, and the N-H proton of the sulfonamide group.
The protons on the 4-bromobenzenesulfonyl moiety would likely appear as two doublets in the downfield region of the spectrum, a typical AA'BB' system. The protons on the 2,5-diethoxyphenyl ring would present a more complex pattern due to their asymmetric substitution. The ethoxy groups would each show a quartet for the methylene (B1212753) (-CH2-) protons coupled to the methyl (-CH3) protons, which would appear as a triplet. The sulfonamide proton (N-H) would likely appear as a broad singlet.
Expected ¹H NMR Signals for this compound
| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| Aromatic (4-bromophenyl) | 7.5 - 7.8 | Doublet |
| Aromatic (4-bromophenyl) | 7.5 - 7.8 | Doublet |
| Aromatic (2,5-diethoxyphenyl) | 6.5 - 7.0 | Multiplet |
| Sulfonamide (N-H) | Variable, broad | Singlet |
| Methylene (-OCH₂CH₃) | 3.8 - 4.1 | Quartet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal. The spectrum would show signals for the aromatic carbons, the carbons of the ethoxy groups, and the carbon atoms directly bonded to bromine, oxygen, and the sulfonyl group. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing bromine and sulfonyl groups and the electron-donating ethoxy groups.
Expected ¹³C NMR Signals for this compound
| Carbon Atoms | Expected Chemical Shift (δ, ppm) |
|---|---|
| Aromatic (C-Br) | 125 - 130 |
| Aromatic (C-S) | 138 - 142 |
| Aromatic (CH) | 110 - 135 |
| Aromatic (C-O) | 145 - 155 |
| Aromatic (C-N) | 125 - 130 |
| Methylene (-OCH₂) | 60 - 70 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight of a compound, which allows for the unambiguous confirmation of its molecular formula. For this compound (C₁₆H₁₈BrNO₄S), HRMS would provide an exact mass measurement. The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bond of the sulfonamide, the S=O bonds of the sulfonyl group, the C-O bonds of the ether linkages, and the aromatic C-H and C=C bonds.
Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch (Sulfonamide) | 3200 - 3300 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| S=O Stretch (Asymmetric) | 1330 - 1370 |
| S=O Stretch (Symmetric) | 1140 - 1180 |
| C-O Stretch (Ether) | 1200 - 1275 (asymmetric), 1000-1075 (symmetric) |
X-ray Crystallography for Three-Dimensional Molecular Structure Determination
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would provide detailed information on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state.
Analysis of Molecular Conformation and Torsion Angles
The conformation of N-aryl sulfonamides is of significant interest. X-ray crystallography would reveal the rotational arrangement around the S-N and N-C bonds. The dihedral angle between the two aromatic rings is a key conformational feature. In related sulfonamide structures, this angle can vary significantly depending on the substitution pattern and crystal packing forces. The torsion angles involving the sulfonyl group and the ethoxy substituents would also be determined, providing a complete picture of the molecule's three-dimensional shape. Intermolecular interactions, such as hydrogen bonding involving the sulfonamide N-H group and the sulfonyl oxygens, would also be elucidated, explaining the packing of the molecules in the crystal lattice.
Examination of Intramolecular and Intermolecular Interactions
Intermolecular Interactions: In the solid state, sulfonamides are known to form robust supramolecular architectures through a network of non-covalent interactions. The primary and most significant of these is the intermolecular hydrogen bond formed between the sulfonamide N-H group (donor) and one of the sulfonyl oxygen atoms (O=S) of an adjacent molecule. This N-H···O interaction is a highly reliable and directional force that often leads to the formation of infinite chains or dimeric motifs in the crystal lattice.
In addition to this primary hydrogen bond, other weaker interactions play crucial roles in stabilizing the crystal packing. These include:
C-H···O Hydrogen Bonds: Interactions between aromatic or aliphatic C-H groups and the sulfonyl or ethoxy oxygen atoms contribute to the three-dimensional network.
π-π Stacking: The aromatic rings can engage in π-π stacking interactions, although this is often influenced by the relative orientation of the rings, which may not be parallel due to steric effects.
Halogen Bonding: The bromine atom on the phenyl ring can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen on neighboring molecules (C-Br···O or C-Br···N).
These interactions collectively determine the packing efficiency and the resulting crystal symmetry of the compound.
Table 1: Typical Hydrogen Bond Geometries in Related Sulfonamide Crystal Structures
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) |
| N-H···O=S | ~0.86 | ~2.0-2.2 | ~2.8-3.0 | ~150-170 |
| C-H···O | ~0.93-0.98 | ~2.4-2.6 | ~3.2-3.5 | ~140-160 |
Hirshfeld Surface Analysis for Intermolecular Contact Quantification
For a molecule like this compound, the Hirshfeld surface analysis would be expected to reveal the following key features:
dnorm Surface: The surface would likely show distinct red regions, indicating contacts shorter than the van der Waals radii. The most prominent of these would correspond to the strong N-H···O hydrogen bonds. Weaker C-H···O and potential C-H···π interactions would also be visible as less intense red or orange spots.
2D Fingerprint Plots: These plots graphically represent the distribution of intermolecular contacts. For this compound, the plot would be expected to be dominated by several key interactions. The sharp spikes in the plot would correspond to the well-defined N-H···O hydrogen bonds. A significant portion of the surface would be attributed to H···H contacts, arising from the numerous hydrogen atoms on the aromatic rings and ethoxy groups. Contacts involving the bromine atom (Br···H) and carbon atoms (C···H, C···C) would also make notable contributions.
The quantitative contribution of each type of contact to the total Hirshfeld surface area provides a clear picture of the packing hierarchy.
Table 2: Expected Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Representative Bromo-Substituted Benzenesulfonamide (B165840)
| Contact Type | Contribution (%) | Description |
| H···H | 35 - 45% | Represents the most abundant, though weaker, van der Waals contacts. |
| O···H / H···O | 20 - 30% | Primarily due to strong N-H···O and weaker C-H···O hydrogen bonds. |
| C···H / H···C | 15 - 20% | Arises from contacts between aromatic rings and alkyl chains. |
| Br···H / H···Br | 5 - 10% | Quantifies interactions involving the bromine atom. |
| C···C | 3 - 6% | Indicates potential π-π stacking interactions. |
| Other | < 5% | Includes contacts like Br···C, N···H, S···H, etc. |
Note: These percentages are illustrative and based on analyses of structurally similar compounds. The exact values for the title compound would require experimental crystallographic data.
Chromatographic Techniques for Purity Assessment (e.g., High-Performance Liquid Chromatography)
High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for determining the purity of synthesized compounds and for the separation of impurities. For a non-volatile, moderately polar compound like this compound, reversed-phase HPLC (RP-HPLC) is the most suitable method.
In a typical RP-HPLC setup for purity assessment, the compound is dissolved in a suitable solvent and injected into the system. The separation occurs on a non-polar stationary phase (e.g., a C18 or C8 silica (B1680970) column) using a polar mobile phase. The components of the sample are separated based on their relative hydrophobicity; less polar compounds are retained longer on the column.
A gradient elution method, where the composition of the mobile phase is changed over time (e.g., by increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol (B129727) in an aqueous buffer), is often employed to ensure the efficient elution of all components, including the main compound and any impurities with different polarities.
Purity is assessed by detecting the eluting components using a suitable detector, most commonly an Ultraviolet-Visible (UV-Vis) or a Photodiode Array (PDA) detector. The presence of aromatic rings in this compound makes it strongly UV-active, allowing for sensitive detection. The purity is typically reported as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram at a specific wavelength. A high-purity sample would exhibit a single, sharp, and symmetrical peak.
Table 3: Representative RP-HPLC Method for Purity Assessment of a Sulfonamide Derivative
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | PDA/UV at 254 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (1:1) |
Structure Activity Relationship Sar Studies and Rational Design for Benzenesulfonamide Scaffolds
Elucidation of Key Structural Motifs Governing Biological Potency
The biological potency of benzenesulfonamide (B165840) derivatives is intrinsically linked to several key structural motifs. The central benzenesulfonamide scaffold serves as a foundational element for interaction with various biological targets. The sulfonamide moiety (-SO₂NH₂) is a crucial feature, often acting as a zinc-binding group in metalloenzymes such as carbonic anhydrases and matrix metalloproteinases. nih.gov The geometry and electronic properties of the sulfonamide group allow it to coordinate with the zinc ion in the active site of these enzymes, leading to their inhibition. nih.gov
Influence of Halogenation (e.g., Bromine Substitution) on Biological Activity
The introduction of halogen atoms, such as bromine, onto the benzenesulfonamide scaffold can significantly impact biological activity. nih.govnih.gov Halogenation can alter the electronic nature of the aromatic ring, influencing its interaction with target proteins. nih.gov In the case of 4-bromo-N-(2,5-diethoxyphenyl)benzenesulfonamide, the bromine atom at the para-position of the benzenesulfonamide ring is a key modification.
Role of Alkoxy Substituents (e.g., Diethoxy Groups) on Pharmacological Profiles
Alkoxy groups, such as the diethoxy substituents on the N-phenyl ring of this compound, play a significant role in defining the pharmacological profile of the molecule. These groups can influence the compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov
The presence of diethoxy groups can enhance the hydrophobic character of the molecule, potentially leading to improved membrane permeability and cellular uptake. In structure-activity relationship studies of 2-alkoxy-5-[(phenoxyalkylamino)alkyl]benzenesulfonamide derivatives, the modification of alkoxy substituents was found to be significant for their α-blocking activity. nih.gov Furthermore, in a series of N-(5-methoxyphenyl) methoxybenzenesulphonamides, the presence of 2,5-dimethoxy groups on the aniline (B41778) ring resulted in potent inhibitors of cell proliferation. nih.gov This indicates that the positioning and nature of alkoxy substituents are critical for achieving desired pharmacological effects.
Strategic Derivatization and Analog Synthesis to Optimize Activity and Selectivity
The benzenesulfonamide scaffold is amenable to strategic derivatization to optimize biological activity and selectivity. nih.gov By systematically modifying different parts of the molecule, researchers can probe the structure-activity relationships and identify analogs with improved properties. For instance, modifications on the sulfonamide moiety are generally well-tolerated in some classes of inhibitors, allowing for the introduction of different groups to fine-tune the compound's profile. nih.gov
In the context of this compound, analog synthesis could involve:
Varying the halogen at the 4-position: Replacing bromine with other halogens like chlorine or fluorine could modulate the electronic properties and steric bulk, potentially altering activity and selectivity.
Modifying the alkoxy substituents: Altering the length of the alkyl chains (e.g., from ethoxy to methoxy (B1213986) or propoxy) or their position on the N-phenyl ring could impact lipophilicity and target binding.
Introducing substituents on the benzenesulfonamide ring: Adding other functional groups to the benzene (B151609) ring could lead to new interactions with the target protein.
This systematic approach allows for the development of a comprehensive SAR profile, guiding the design of more potent and selective inhibitors. nih.govnih.gov
Principles of Ligand Efficiency and Lipophilic Efficiency in Benzenesulfonamide Design
In modern drug design, metrics such as ligand efficiency (LE) and lipophilic efficiency (LipE) are crucial for evaluating the quality of drug candidates. nih.govsciforschenonline.org
Ligand Efficiency (LE) measures the binding energy of a ligand per non-hydrogen atom. wikipedia.org It is a useful metric for assessing the efficiency with which a molecule binds to its target. A higher LE value is generally desirable, as it indicates that the compound achieves its potency through optimized interactions rather than simply by being large. wikipedia.org
Lipophilic Efficiency (LipE) , also known as Ligand Lipophilicity Efficiency (LLE), relates the potency of a compound to its lipophilicity (logP or logD). wikipedia.org It is calculated as pIC₅₀ - logP. wikipedia.org A higher LipE value (typically > 6) is considered favorable, as it suggests that the compound's potency is not solely driven by high lipophilicity, which can be associated with poor ADME properties and off-target effects. wikipedia.org
For benzenesulfonamide design, optimizing for both LE and LipE is critical. While increasing lipophilicity can sometimes lead to higher potency, it may come at the cost of reduced solubility, increased metabolic clearance, and promiscuous binding. sciforschenonline.org Therefore, a successful drug design strategy aims to increase potency without a proportional increase in lipophilicity, thereby maintaining a favorable LipE. nih.govresearchgate.net
The table below illustrates how these parameters might be considered for a hypothetical series of benzenesulfonamide analogs.
| Compound | pIC₅₀ | logP | Heavy Atoms (N) | Ligand Efficiency (LE) (kcal/mol per atom) | Lipophilic Efficiency (LipE) |
| Analog 1 | 6.5 | 3.2 | 25 | 0.36 | 3.3 |
| Analog 2 | 7.2 | 3.5 | 28 | 0.35 | 3.7 |
| Analog 3 | 7.8 | 3.1 | 27 | 0.39 | 4.7 |
| Analog 4 | 8.1 | 3.3 | 29 | 0.38 | 4.8 |
Note: The data in this table is hypothetical and for illustrative purposes only.
By analyzing these metrics, medicinal chemists can prioritize compounds that exhibit a good balance of potency, size, and lipophilicity, increasing the likelihood of developing a successful drug candidate.
Computational and Theoretical Investigations of 4 Bromo N 2,5 Diethoxyphenyl Benzenesulfonamide and Analogues
Molecular Docking Simulations for Ligand-Protein Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is instrumental in structure-based drug design for identifying potential drug candidates by evaluating their binding affinity and mode of interaction with a biological target.
For benzenesulfonamide (B165840) derivatives, molecular docking studies have been extensively used to predict their interactions with various protein targets. nih.govmdpi.com The process involves generating a three-dimensional structure of the ligand and placing it into the binding site of a protein receptor. mdpi.com A scoring function is then used to estimate the binding affinity, often expressed as a binding energy score in kcal/mol, where a more negative value indicates a stronger interaction. biorxiv.org
Studies on various benzenesulfonamide analogues have revealed key interactions that contribute to binding. For instance, docking of these derivatives into the active sites of enzymes like cholinesterases and α-glucosidase has helped identify critical hydrogen bonds and hydrophobic interactions. researchgate.net The sulfonamide moiety itself is often a key player, forming hydrogen bonds with backbone or side-chain residues of the protein. The aromatic rings can participate in π-π stacking or hydrophobic interactions with nonpolar residues in the binding pocket. mkjc.in For example, in studies targeting gastric cancer proteins (PDB IDs: 3MAX and 4BKX), docking analyses have been used to evaluate the binding affinities and interaction sites of benzenesulfonamide derivatives in detail. researchgate.net Similarly, when targeting human breast cancer cells (MCF-7), docking is used to analyze the nonbonding interactions between the sulfonamide ligands and the receptor. nih.gov
These simulations provide a static picture of the ligand-protein complex, highlighting the most probable binding pose and the key residues involved, which is invaluable for designing more potent and selective analogues.
| Target Protein/Receptor | PDB ID | Ligand Type | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| Gastric Cancer Protein | 3MAX | Benzenesulfonamide derivative | Not Specified | Not Specified |
| Gastric Cancer Protein | 4BKX | Benzenesulfonamide derivative | Not Specified | Not Specified |
| Human Breast Cancer Receptor | 4FA2 | Benzylidene-N-(phenylsulfonyl) hydrazine-1-carbothioamide | Ranging from -6.3 to -8.5 | Not Specified |
| Acetylcholinesterase (AChE) | 4EY7 | Benzenesulfonamide-thiazolidinone derivative | -10.53 | TYR124, TYR337, TRP286 |
| Butyrylcholinesterase (BChE) | 4BDS | Benzenesulfonamide-thiourea derivative | -9.08 | TRP82, TYR332, HIS438 |
| PfHT1 (Plasmodium falciparum hexose (B10828440) transporter 1) | N/A | Sylibin (Reference) | -75.43 (MM-GBSA) | Not Specified |
Quantum Mechanical/Molecular Mechanical (QM/MM) Hybrid Modeling of Binding Affinities
While molecular docking and classical molecular dynamics are powerful, they rely on force fields that may not accurately describe complex electronic effects like charge transfer and polarization, which can be critical for binding. Quantum Mechanical/Molecular Mechanical (QM/MM) hybrid models address this limitation by combining the accuracy of quantum mechanics (QM) for a small, critical region of the system with the computational efficiency of molecular mechanics (MM) for the larger environment. researchgate.netwikipedia.org This approach was recognized with the 2013 Nobel Prize in Chemistry for its significance in modeling complex chemical systems. wikipedia.org
QM/MM methods are particularly useful for:
Refining Binding Poses: Optimizing the geometry of the ligand and active site with high accuracy.
Calculating Accurate Interaction Energies: Providing a more precise estimation of binding affinities by accounting for electronic effects that are often neglected in classical calculations. nih.gov Studies have shown that polarization can contribute significantly—as much as one-third—to the total electrostatic interaction energy in a protein-ligand complex. acs.org
Studying Chemical Reactions: Modeling enzymatic reactions where bond breaking and formation occur, something that classical MM methods cannot do.
By incorporating QM effects, QM/MM simulations provide a more detailed and accurate understanding of the subtle electronic phenomena that govern molecular recognition and binding affinity. acs.org
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. mkjc.in It is a workhorse of computational chemistry for studying systems like 4-bromo-N-(2,5-diethoxyphenyl)benzenesulfonamide and its analogues, providing fundamental insights into their intrinsic properties. nih.gov
Key parameters derived from DFT calculations include:
Optimized Molecular Geometry: DFT is used to find the lowest energy conformation of a molecule, providing accurate bond lengths and angles. For instance, in one benzenesulfonamide derivative, the S=O bond length was calculated to be 1.424 Å. mkjc.in
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. nih.gov The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a smaller gap suggests higher reactivity. researchgate.netbiomedres.us For many benzenesulfonamide derivatives, this gap is calculated to understand their potential for interaction. nih.gov
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface. nih.gov It identifies electron-rich (negative potential, typically colored red) regions, which are susceptible to electrophilic attack, and electron-poor (positive potential, blue) regions, which are prone to nucleophilic attack. This is vital for understanding non-covalent interactions, such as hydrogen bonding, in a protein binding site. mkjc.in
Natural Bond Orbital (NBO) Analysis: This analysis provides information on charge transfer and hyperconjugative interactions within the molecule, revealing the stability conferred by electron delocalization. nih.govnih.gov
These DFT-derived properties are essential for rationalizing the behavior of molecules and for parameterizing the force fields used in classical simulations like molecular docking and molecular dynamics.
| Compound/Analogue Type | DFT Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Interpretation |
| 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide | B3LYP/6-31G(d,p) | -8.54 | -4.43 | 4.11 | Indicates charge transfer occurs within the molecule. |
| Benzenesulfonamide Schiff base | B3LYP/6-311G+(d,p) | Not Specified | Not Specified | Low | High chemical reactivity. |
| Naproxen (for comparison) | Not Specified | Not Specified | Not Specified | 4.47 | High kinetic stability, low chemical reactivity. |
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
While docking provides a static snapshot, molecular dynamics (MD) simulations offer a dynamic view of molecular systems over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, protein flexibility, and the stability of ligand-protein complexes. escholarship.orgnih.gov
For benzenesulfonamide analogues, MD simulations are typically performed on the complex predicted by molecular docking. The simulation tracks the trajectory of all atoms over a period of nanoseconds to microseconds. nih.gov Key analyses from MD simulations include:
Root Mean Square Deviation (RMSD): This metric is calculated to assess the stability of the simulation. A stable, low-fluctuation RMSD for the protein backbone and the ligand's position indicates that the ligand remains securely bound in the active site throughout the simulation. mdpi.com Stable complexes often exhibit RMSD values around 2-3 Å. mdpi.com
Root Mean Square Fluctuation (RMSF): RMSF analysis identifies which parts of the protein are flexible and which are rigid. High fluctuations in active site residues can have implications for ligand binding and dissociation.
Binding Free Energy Calculations: Post-processing of MD trajectories using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) provides a more accurate estimation of binding affinity than docking scores alone. biorxiv.orgcumhuriyet.edu.tr These methods calculate the free energy of binding by considering contributions from molecular mechanics energy, solvation energy (polar and nonpolar), and conformational entropy. Non-polar van der Waals interactions are often found to be the main driving force for the binding of sulfonamide inhibitors. researchgate.net
MD simulations thus provide crucial information on the dynamic behavior and stability of the ligand-receptor complex, complementing the static view from docking and offering a more robust prediction of binding affinity. nih.gov
| System | Simulation Time | RMSD Analysis | Binding Free Energy Method | Calculated ΔGbind (kcal/mol) |
| Sulfonamide-Triose Phosphate Isomerase | 900 ns | Stable complexes formed | MM-PBSA | -42.91 to -84.40 |
| N-sulphonyl-Glu inhibitors with MurD ligase | 20 ns | Stable trajectories | Linear Interaction Energy (LIE) | -8.5 to -11.5 |
| PfHT1-Sylibin Complex | Not Specified | Stable conformation | MM-GBSA | -75.43 |
| MPXV VP39-Ligand Complex | Not Specified | Stable protein RMSD around 2 Å | MM-GBSA | Supportive of high affinity |
Advanced Topological Studies for Interaction Analysis
To gain a deeper understanding of chemical bonding and non-covalent interactions, advanced topological analyses of the electron density are employed. These methods, often based on wavefunctions derived from DFT calculations, provide a quantitative and visual description of chemical interactions that go beyond simple structural models.
Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are functions that reveal regions in a molecule where there is a high probability of finding an electron pair. ijasret.com They are used to visualize covalent bonds, lone pairs, and atomic cores. In ELF/LOL maps, high values (approaching 1.0, often colored red) indicate regions of high electron localization, clearly distinguishing bonding and non-bonding domains. ijasret.com
Reduced Density Gradient (RDG): The RDG is a powerful tool for identifying and visualizing weak non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. mdpi.com An RDG analysis plots the gradient against the electron density. Spikes in the low-gradient, low-density region of the plot signify non-covalent interactions. These interactions can then be mapped onto the molecular structure, with different colors indicating their nature (e.g., blue for strong attractive interactions like hydrogen bonds, green for weak van der Waals interactions, and red for repulsive steric clashes). mdpi.com
Quantum Theory of Atoms in Molecules (QTAIM): This theory analyzes the topology of the electron density to define atoms, chemical bonds, and the nature of interactions. The presence of a bond critical point (BCP) between two atoms is an indicator of an interaction. The properties at the BCP, such as the electron density and its Laplacian, can be used to classify the interaction as either a shared covalent bond or a closed-shell interaction (e.g., ionic, hydrogen bond, or van der Waals).
These topological studies offer a rigorous framework for analyzing the intricate network of covalent and non-covalent interactions that determine the structure of this compound and dictate its binding to biological targets. mkjc.innih.gov
Future Directions and Emerging Research Avenues for 4 Bromo N 2,5 Diethoxyphenyl Benzenesulfonamide in Chemical Biology
Exploration of Novel Biological Targets and Therapeutic Applications beyond Established Mechanisms
While the direct biological targets of 4-bromo-N-(2,5-diethoxyphenyl)benzenesulfonamide are yet to be elucidated, the broader class of benzenesulfonamide (B165840) derivatives exhibits a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. Future research should venture beyond these established mechanisms to identify novel biological targets and therapeutic applications.
One promising area of investigation is the inhibition of protein tyrosine phosphatases (PTPs), such as PTP1B, which are implicated in diabetes and obesity. Novel series of benzoylsulfonamide derivatives have been identified as non-competitive, allosteric inhibitors of PTP1B, demonstrating potential as anti-diabetic drugs. nih.gov Similarly, potent and selective nonpeptidic benzimidazole (B57391) sulfonamide inhibitors of PTP1B have been developed. nih.gov Given the structural similarities, this compound could be screened against a panel of PTPs to uncover new therapeutic opportunities.
Another avenue lies in the targeting of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological and pathological processes. tandfonline.com The inhibition of specific CA isoforms, particularly those associated with cancer like CA IX and XII, is a validated strategy for anticancer drug development. rsc.orgnih.gov Research has shown that benzenesulfonamides with varying substitution patterns can act as potent and selective inhibitors of these tumor-associated CAs. nih.govacs.org The bromo and di-alkoxy substitutions on the specific compound could confer unique selectivity profiles against different CA isoforms. For instance, studies on N-(5-methoxyphenyl) methoxybenzenesulphonamides with methoxy (B1213986) and bromo substitutions have revealed potent cytotoxic compounds, particularly against breast cancer cell lines, with tubulin identified as a potential target. nih.gov
The following table summarizes potential novel biological targets for benzenesulfonamide derivatives, which could be explored for this compound:
| Potential Biological Target Class | Specific Examples | Therapeutic Area |
| Protein Tyrosine Phosphatases (PTPs) | PTP1B | Diabetes, Obesity |
| Carbonic Anhydrases (CAs) | CA IX, CA XII | Cancer |
| Kinases | TrkA | Glioblastoma |
| Tubulin | - | Cancer |
Development of Fragment-Based and De Novo Design Strategies for Benzenesulfonamide Scaffolds
Modern drug discovery increasingly relies on rational design strategies to identify and optimize lead compounds. Fragment-based drug discovery (FBDD) and de novo design are powerful approaches that can be applied to the benzenesulfonamide scaffold of this compound.
Fragment-Based Drug Discovery (FBDD): This technique involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind to a biological target. nih.govnih.gov These weakly binding fragments can then be grown or linked together to create more potent and selective ligands. researchgate.net The 4-bromobenzenesulfonamide (B1198654) and 2,5-diethoxyaniline (B165579) moieties of the title compound could serve as starting fragments for screening against various protein targets. Sensitive biophysical techniques are necessary to detect the weak interactions of these fragments. cam.ac.uk A ligand-observed LC/MS approach is one such method that can be integrated into the fragment-based lead discovery pipeline. researchgate.net
De Novo Design: This computational approach involves designing novel molecules from scratch or by modifying existing scaffolds to fit the binding site of a target protein. arxiv.org De novo design algorithms can explore vast chemical space to generate molecules with desired properties. Starting with the this compound scaffold, these algorithms could generate derivatives with optimized binding affinity and selectivity for a specific target, such as a particular CA isoform or PTP. This approach, especially when coupled with artificial intelligence, can accelerate the design of target-specific inhibitors.
Mechanistic Insights into Cellular Uptake and Intracellular Target Engagement
Understanding how a compound enters cells and engages with its intracellular targets is critical for its development as a therapeutic agent or a chemical probe. For this compound, future research should focus on elucidating these fundamental mechanisms.
The cellular uptake of sulfonamides can be influenced by factors such as their ionization state, which is dependent on the intracellular and extracellular pH. This pH-dependent accumulation can correlate with their biological effect. The lipophilicity conferred by the diethoxy groups on the N-phenyl ring of the target compound likely plays a significant role in its ability to cross cellular membranes.
To confirm that a compound engages its intended target within a cell, various techniques can be employed. These methods are crucial for validating the mechanism of action of new bioactive molecules. The development of clickable chemical probes based on the this compound scaffold could allow for direct visualization and quantification of target engagement in living cells.
Integration of Cheminformatics and Artificial Intelligence in Predictive Modeling for Benzenesulfonamide Derivatives
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to predict the biological activity of benzenesulfonamide derivatives based on their physicochemical properties. nih.gov By analyzing a dataset of related compounds, these models can identify the structural features that are most important for activity, which can then be used to design more potent molecules. nih.gov
Predictive ADMET Modeling: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. Applying these models to this compound can provide early insights into its drug-like properties and potential liabilities, helping to prioritize further experimental studies.
Research into Multi-Target Benzenesulfonamide Ligands
The traditional "one drug, one target" paradigm is increasingly being replaced by the concept of polypharmacology, which involves designing single molecules that can modulate multiple targets. nih.gov This approach can be particularly effective for complex diseases that involve multiple pathological pathways.
Benzenesulfonamide derivatives, with their versatile scaffold, are well-suited for the development of multi-target ligands. By carefully modifying the substituents on both the benzenesulfonamide and the N-phenyl rings, it may be possible to design compounds that simultaneously inhibit, for example, a specific CA isoform and a protein kinase involved in cancer progression. This strategy could lead to synergistic therapeutic effects and a reduced likelihood of developing drug resistance. The structural features of this compound provide a solid starting point for the design and synthesis of such multi-target agents.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 4-bromo-N-(2,5-diethoxyphenyl)benzenesulfonamide, and how can reaction conditions be optimized?
- Answer : The synthesis of sulfonamide derivatives typically involves coupling sulfonyl chlorides with amines. For analogs like 4-bromo-N-(propylcarbamoyl)benzenesulfonamide, an in situ method using n-propylcarbamic chloride and 4-bromo-benzenesulfonamide in refluxing toluene with excess K₂CO₃ yielded the product efficiently . For the target compound, substituting the amine with 2,5-diethoxyaniline and optimizing solvent (e.g., DMF or THF), temperature (80–100°C), and stoichiometry (1:1.2 sulfonyl chloride:amine) can enhance yield. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended.
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Answer :
- NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., bromine’s deshielding effect, ethoxy group signals at δ 1.2–1.4 ppm for CH₃ and δ 3.8–4.0 ppm for OCH₂) .
- XRD : Single-crystal X-ray diffraction (space group, bond angles, torsion angles) resolves molecular geometry. For example, related sulfonamides crystallize in monoclinic systems (C2/c) with R factors < 0.05 .
- HPLC-MS : Confirm purity (>95%) and molecular weight (theoretical MW: 438.3 g/mol for C₁₆H₁₇BrNO₅S).
Q. How are key physicochemical properties (e.g., solubility, stability) characterized for this compound?
- Answer :
- Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 1–10) via UV-Vis spectroscopy. Sulfonamides often exhibit poor aqueous solubility but high solubility in polar aprotic solvents .
- Thermal Stability : TGA/DSC analysis (heating rate 10°C/min, N₂ atmosphere) identifies decomposition temperatures (typically >200°C for sulfonamides) .
- Hygroscopicity : Dynamic vapor sorption (DVS) measures moisture uptake, critical for storage conditions.
Advanced Research Questions
Q. What insights do crystal structure analyses provide about intermolecular interactions and packing efficiency?
- Answer : X-ray studies of analogs like 4-bromo-N-(propylcarbamoyl)benzenesulfonamide reveal infinite N–H⋯O and C–H⋯O hydrogen-bonded chains, forming 2D networks. Hirshfeld surface analysis shows H⋯H (39.4%), O⋯H (25.8%), and Br⋯H (12.2%) contacts dominate packing . For the target compound, similar analysis would clarify the role of ethoxy groups in steric hindrance or π-π stacking.
Q. How can structure-activity relationship (SAR) studies guide functional group modifications to enhance bioactivity?
- Answer : SAR for benzenesulfonamide derivatives indicates:
- Bromine : Enhances lipophilicity and receptor binding (e.g., IC₅₀ improvements in enzyme inhibition) .
- Ethoxy groups : Adjust electron density and steric bulk; replacing methoxy with ethoxy in analogs increased metabolic stability by 20% .
- Sulfonamide linkage : Critical for hydrogen bonding; replacing with carbamate reduced activity by >50% .
Q. What strategies resolve contradictions in biological activity data across studies?
- Answer :
- Assay Standardization : Compare IC₅₀ values under consistent conditions (e.g., pH, temperature, cell lines). For example, discrepancies in antimicrobial activity may arise from varied inoculum sizes .
- Metabolite Interference : LC-MS/MS can identify degradation products (e.g., hydrolysis of ethoxy groups) that alter activity .
- Computational Modeling : Molecular docking (AutoDock Vina) reconciles divergent data by identifying binding pose variations due to crystal polymorphism .
Q. How does this compound compare to structurally similar analogs in terms of pharmacokinetics and toxicity?
- Answer :
- ADME Profiling : Microsomal stability assays (human liver microsomes) show t₁/₂ > 60 min for ethoxy-substituted analogs vs. <30 min for methoxy derivatives .
- Toxicity : Ames test (TA98 strain) and zebrafish embryotoxicity assays (LC₅₀ > 100 µM) indicate low mutagenic risk .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
